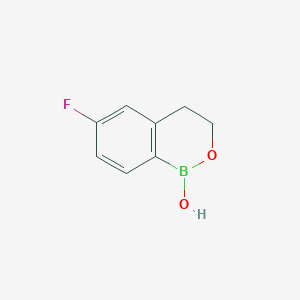
6-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine is a useful research compound. Its molecular formula is C8H8BFO2 and its molecular weight is 165.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiopharmaceutical Synthesis
A novel method for preparing carrier-added 6-18F-fluoro-l-DOPA, used in neurologic and oncologic PET, through a three-step radiosynthesis was developed. This method utilizes direct nucleophilic 18F fluorination, offering advantages in terms of efficiency and suitability for automation, compared to traditional electrophilic labeling approaches, with high radiochemical yield and specific activity, and an enantiomeric excess of the desired l-isomer greater than 96% (Wagner, Ermert, & Coenen, 2009).
Biological Activity
The synthesis and biological activity of various fluorinated compounds, such as 2-halo-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenines, have been explored. These compounds showed significant increases in the lifespan of mice inoculated with P388 leukemia, highlighting the potential therapeutic applications of fluorinated nucleosides in treating leukemia and possibly other cancers (Montgomery et al., 1992).
Adrenergic Activity
Research on ring-fluorinated phenylephrines has indicated that fluorination markedly alters the adrenergic properties of phenylephrine, affecting its potency and selectivity for alpha- and beta-adrenergic receptors. This suggests that fluorinated analogs could have applications in developing drugs with targeted adrenergic receptor activity (Kirk et al., 1986).
Metalloenzyme-mediated C-F Bond Cleavage
The challenge of degrading environmentally persistent fluorinated hydrocarbons has led to the exploration of metalloenzymes capable of cleaving the robust carbon-fluorine (C-F) bond. This research not only provides insights into the biodegradation of harmful fluorochemicals but also opens avenues for the development of biocatalytic methods for environmental remediation and drug design considerations (Wang & Liu, 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors, such as ampa receptors .
Mode of Action
Related compounds have been found to act as positive allosteric modulators of the ampa receptors . This suggests that 6-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine might interact with its targets in a similar manner, leading to changes in the receptor’s activity.
Pharmacokinetics
The compound has a predicted pka of 703±020 , which might influence its absorption and distribution in the body.
Properties
IUPAC Name |
6-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRHSYGQBYLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CCO1)C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2975196.png)
![8-(3-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2975197.png)
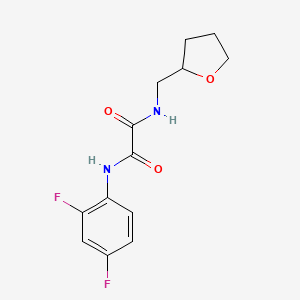
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975199.png)
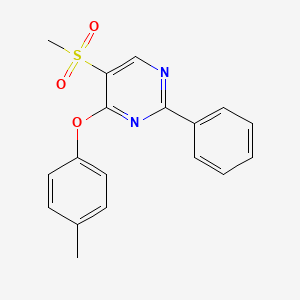
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)
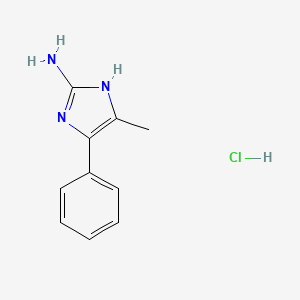
![2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2975212.png)



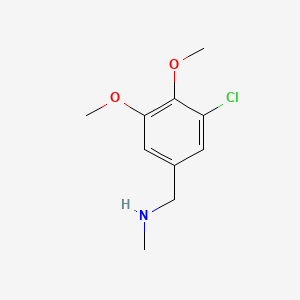
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one](/img/structure/B2975218.png)
